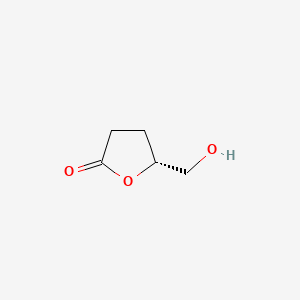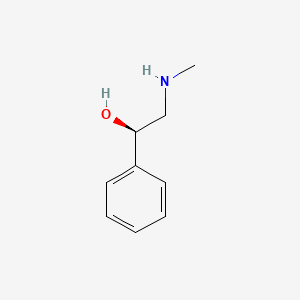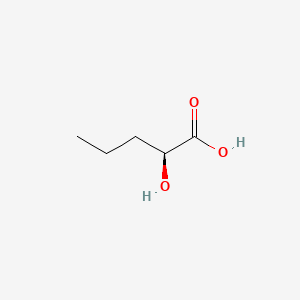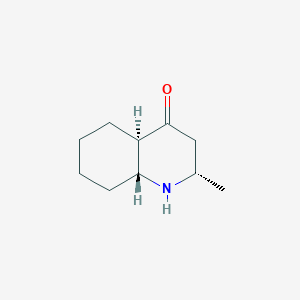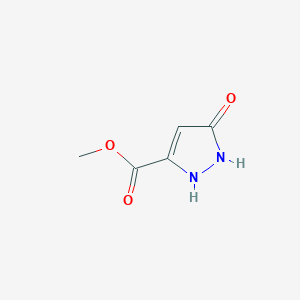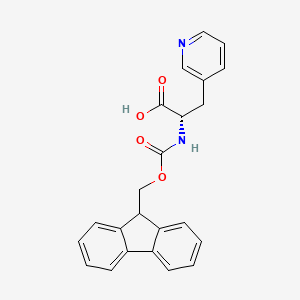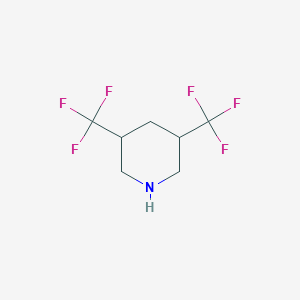
3,5-双(三氟甲基)哌啶
描述
3,5-Bis(trifluoromethyl)piperidine is an organic compound characterized by the presence of two trifluoromethyl groups attached to a piperidine ring. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing nature of the trifluoromethyl groups. These properties make it a valuable intermediate in various chemical syntheses and applications in pharmaceuticals and agrochemicals.
科学研究应用
3,5-Bis(trifluoromethyl)piperidine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules for studying biological processes.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)piperidine typically involves the introduction of trifluoromethyl groups onto a piperidine ring. One common method is the reaction of piperidine with trifluoromethylating agents under controlled conditions. For instance, the reaction of piperidine with trifluoromethyl iodide in the presence of a base such as potassium carbonate can yield 3,5-Bis(trifluoromethyl)piperidine.
Industrial Production Methods: Industrial production of 3,5-Bis(trifluoromethyl)piperidine may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of this compound.
化学反应分析
Types of Reactions: 3,5-Bis(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidines.
作用机制
The mechanism of action of 3,5-Bis(trifluoromethyl)piperidine is primarily related to its ability to interact with biological targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to and modulate the activity of specific enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
- 3,5-Bis(trifluoromethyl)benzonitrile
- 3,5-Bis(trifluoromethyl)benzamide
- 3,5-Bis(trifluoromethyl)pyridine
Uniqueness: 3,5-Bis(trifluoromethyl)piperidine is unique due to its piperidine ring structure, which imparts different chemical and biological properties compared to other trifluoromethyl-substituted compounds. The presence of the piperidine ring enhances its utility in synthesizing a wide range of bioactive molecules and materials with specific desired properties.
属性
IUPAC Name |
3,5-bis(trifluoromethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F6N/c8-6(9,10)4-1-5(3-14-2-4)7(11,12)13/h4-5,14H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSWTDWANMVMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434534 | |
| Record name | 3,5-bis(trifluoromethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166602-13-7 | |
| Record name | 3,5-bis(trifluoromethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(trifluoromethyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 3,5-bis(trifluoromethyl)piperidine into desmycosin affect its antimicrobial activity?
A1: The research paper states that replacing the original amine group in desmycosin with 3,5-bis(trifluoromethyl)piperidine through reductive amination resulted in a significant decrease in in vitro antimicrobial activity compared to tilmicosin []. While the exact mechanism behind this reduction in activity isn't fully elucidated in the paper, it highlights the importance of structural features for antimicrobial potency. This finding suggests that the specific chemical interactions introduced by 3,5-bis(trifluoromethyl)piperidine might hinder the binding or activity of the analog at its target site.
Q2: Does the fluorinated analog, incorporating 3,5-bis(trifluoromethyl)piperidine, show promise for in vivo studies despite its reduced antimicrobial activity?
A2: Although less potent as an antimicrobial agent, the fluorinated analog demonstrated potential for in vivo pharmacokinetic studies []. The researchers successfully detected a 19F NMR signal in the liver of a rat one hour after administration, suggesting the compound can be tracked in vivo. This finding opens avenues for using this analog as a model for studying tilmicosin distribution and metabolism using non-invasive techniques.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


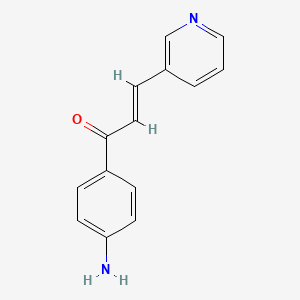
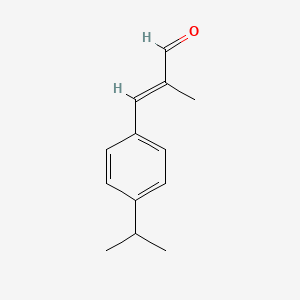
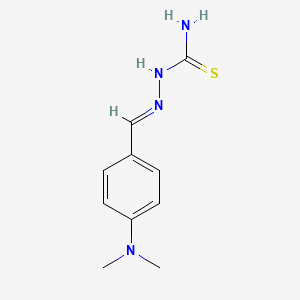
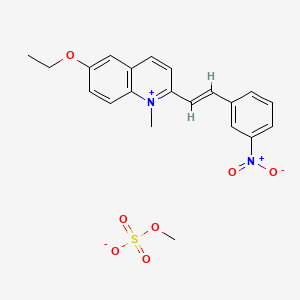
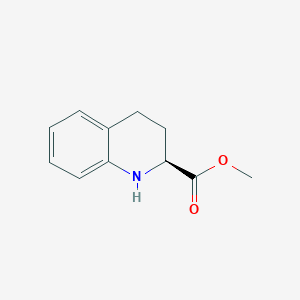
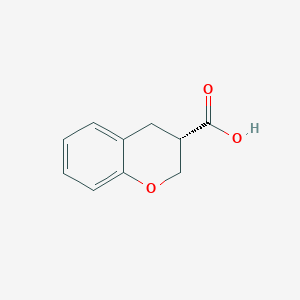
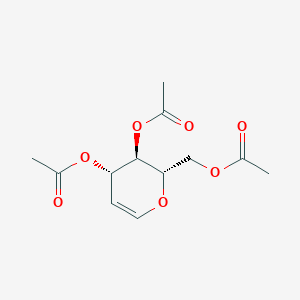
![(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B1311127.png)
